molecular formula C11H9F4N3 B10901916 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10901916
M. Wt: 259.20 g/mol
InChI Key: OHYXMSHMPHAEGC-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a fluorinated aniline derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₁H₁₀F₄N₃, with a molecular weight of 261.64 g/mol (CAS: 1006468-65-0) . The compound is characterized by:

  • Electron-withdrawing substituents: The -CF₃ group enhances stability and influences electronic properties.
  • Steric effects: The methyl group on the pyrazole ring modulates steric hindrance.
  • Pharmaceutical relevance: Pyrazole-aniline hybrids are often intermediates in drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C11H9F4N3

Molecular Weight

259.20 g/mol

IUPAC Name

3-fluoro-4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3

InChI Key

OHYXMSHMPHAEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with 3-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives containing pyrazole moieties. For instance, compounds similar to 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been synthesized and tested for efficacy against a range of microbial strains. A notable study reported that derivatives exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antibacterial agents .

CompoundMicrobial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
6dMycobacterium smegmatis166.25
9cPseudomonas aeruginosa1912.5

This table summarizes the antimicrobial activity of selected compounds related to the target compound, demonstrating the potential for developing new antibiotics.

Anti-inflammatory Applications

Another significant application is in the treatment of inflammation-related disorders. The compound has been associated with a class of pyrazole derivatives that exhibit anti-inflammatory properties. These compounds are designed to inhibit specific pathways involved in inflammatory responses, making them candidates for treating conditions such as arthritis .

Pesticidal Activity

The trifluoromethyl group present in this compound enhances its lipophilicity, which is advantageous for developing agrochemicals. Research indicates that similar pyrazole derivatives can act as effective pesticides, targeting various pests while minimizing environmental impact .

Polymer Chemistry

In material science, compounds like this compound are explored for their potential use in polymer synthesis. The incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance to polymers .

Synthesis and Characterization

A comprehensive study on the synthesis of pyrazole derivatives demonstrated that introducing trifluoromethyl groups significantly enhanced biological activity compared to their non-fluorinated counterparts. The synthesized compounds were characterized using NMR and X-ray crystallography, confirming their structural integrity and facilitating further research into their applications .

Field Trials

Field trials conducted with agrochemical formulations containing trifluoromethyl-substituted pyrazoles showed promising results in pest control efficacy without detrimental effects on beneficial insects, indicating a balanced approach to pest management .

Mechanism of Action

The mechanism by which 3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Differences
3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₁H₁₀F₄N₃ -F (position 3), -CF₃ (pyrazole position 3), -CH₃ (pyrazole position 4) 261.64 1006468-65-0 Reference compound
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline C₂₄H₂₀ClFN₄O -Cl (position 3), -F (position 4), -OCH₃ (pyrazole substituent) 443.89 937604-47-2 Chloro vs. fluoro substitution; extended phenyl-pyrazole chain
3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₇ClF₃N₃ -Cl (position 3), -CF₃ (pyrazole position 3) 261.64 1006467-61-3 Chloro vs. fluoro substitution; lacks pyrazole methyl group
4-(2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]thiazol-4-yl)aniline C₁₃H₉F₃N₄S Thiazole core, -CF₃ (pyrazole position 5) 310.30 1227954-47-3 Thiazole ring replaces pyrazole-aniline linkage; altered electronic profile
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline C₁₂H₁₅F₃N₄ Piperazine ring, -CF₃ (position 5) 272.27 N/A Piperazine substitution enhances solubility; no pyrazole ring

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Solubility : Methyl and piperazine substituents improve aqueous solubility (e.g., 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline) .
  • Stability : Fluorine and chloro substituents reduce metabolic degradation, as seen in 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline .

Biological Activity

3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS Number: 1975119-19-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structural features of this compound, including the trifluoromethyl and pyrazole moieties, contribute to its biological efficacy.

The molecular formula of this compound is C11H9F4N3C_{11}H_{9}F_{4}N_{3}, with a molar mass of 259.2 g/mol. The predicted density is approximately 1.43 g/cm³, and it has a boiling point of about 337.6 °C .

PropertyValue
Molecular FormulaC11H9F4N3
Molar Mass259.2 g/mol
Density1.43 g/cm³ (predicted)
Boiling Point337.6 °C (predicted)
pKa1.99 (predicted)

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that certain derivatives inhibited bacterial growth effectively, with the following results:

  • MIC against Staphylococcus aureus : Low values indicating potent activity.
  • Bactericidal Effect : Confirmed through time-kill assays.
  • Biofilm Formation : Moderate inhibition and destruction of established biofilms were observed.

In vivo studies on mice showed no significant toxicity at doses up to 50 mg/kg, suggesting a favorable safety profile .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively investigated. Compounds related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Research Findings

A review of recent developments in pyrazole pharmacology revealed that certain analogs exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac:

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
Pyrazole Analog60.56Diclofenac54.65

These compounds showed selectivity for COX-2 over COX-1, suggesting they may provide therapeutic benefits with reduced gastrointestinal side effects .

The mechanism by which these compounds exert their biological effects involves inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. Studies indicate that these pyrazole derivatives can disrupt macromolecular synthesis in bacteria, leading to cell death .

Q & A

Q. How to reconcile discrepancies in reported CAS numbers for similar compounds?

  • Methodology :
  • Database Cross-Validation : Cross-reference PubChem, SciFinder, and Reaxys using molecular formulas (e.g., C11_{11}H8_8F4_4N3_3) and synonyms (e.g., "CRAC intermediate 2") to resolve ambiguities .
  • Structural Confirmation : Compare NMR/MS data across sources to verify compound identity, especially for isomers (e.g., 3- vs. 5-trifluoromethyl substitution) .

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